OKI-006

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

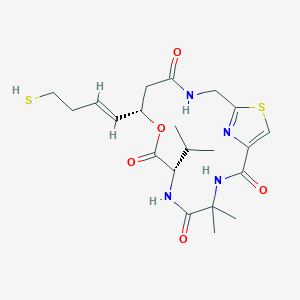

C21H30N4O5S2 |

|---|---|

Molecular Weight |

482.6 g/mol |

IUPAC Name |

(7S,10S)-4,4-dimethyl-7-propan-2-yl-10-[(E)-4-sulfanylbut-1-enyl]-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-diene-2,5,8,12-tetrone |

InChI |

InChI=1S/C21H30N4O5S2/c1-12(2)17-19(28)30-13(7-5-6-8-31)9-15(26)22-10-16-23-14(11-32-16)18(27)25-21(3,4)20(29)24-17/h5,7,11-13,17,31H,6,8-10H2,1-4H3,(H,22,26)(H,24,29)(H,25,27)/b7-5+/t13-,17+/m1/s1 |

InChI Key |

ZASZPTHVPKWNCX-FDOGZAMYSA-N |

Isomeric SMILES |

CC(C)[C@H]1C(=O)O[C@@H](CC(=O)NCC2=NC(=CS2)C(=O)NC(C(=O)N1)(C)C)/C=C/CCS |

Canonical SMILES |

CC(C)C1C(=O)OC(CC(=O)NCC2=NC(=CS2)C(=O)NC(C(=O)N1)(C)C)C=CCCS |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of OKI-006 in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

OKI-006 is the active metabolite of the orally bioavailable prodrugs OKI-005 and OKI-179 (also known as bocodepsin). It is a potent and selective inhibitor of class I histone deacetylases (HDACs), which are key epigenetic regulators frequently dysregulated in cancer.[1][2][3] This document provides a comprehensive overview of the mechanism of action of this compound in cancer cells, summarizing key preclinical and clinical findings.

Core Mechanism: Selective HDAC Inhibition

This compound exerts its primary anti-cancer effects through the selective inhibition of class I HDAC enzymes. This leads to an accumulation of acetylated histones, altering chromatin structure and reactivating the expression of silenced tumor suppressor genes. This epigenetic reprogramming ultimately results in cell cycle arrest, induction of apoptosis, and modulation of the tumor microenvironment.[2][4]

Biochemical Potency and Selectivity

This compound demonstrates high potency against class I HDACs (HDAC1, 2, and 3) and moderate activity against HDAC8, with significantly less activity against class IIa HDACs.[2][5][6]

| Target | IC50 (nM) |

| HDAC1 | 1.2[2][5][6] |

| HDAC2 | 2.4[2][5][6] |

| HDAC3 | 2.0[2][5][6] |

| HDAC8 | 47[2][5][6] |

| Class IIa HDACs | >1000[2][5][6] |

Cellular Mechanisms of Action in Cancer

The inhibition of class I HDACs by this compound triggers a cascade of downstream events within cancer cells, leading to anti-tumor activity through multiple pathways.

Induction of Apoptosis

This compound and its prodrugs have been shown to induce apoptosis in various cancer cell lines, particularly in triple-negative breast cancer (TNBC) and colorectal cancer (CRC) models.[2][6] This programmed cell death is mediated through both the intrinsic and extrinsic apoptotic pathways.

Signaling Pathway: this compound Induced Apoptosis

Caption: this compound induces apoptosis via extrinsic and intrinsic pathways.

Anti-proliferative Effects and Cell Cycle Arrest

OKI-005, the in vitro prodrug of this compound, demonstrates potent anti-proliferative activity across a range of cancer cell lines.[2][6] This is often accompanied by cell cycle arrest, preventing cancer cells from dividing.

| Cell Line | Cancer Type | IC50 (nM) of OKI-005 |

| CAL-120 | TNBC | 70[2] |

| MDA-MB-231 | TNBC | 130[2] |

| HCC1395 | TNBC | >5000[2] |

| Hs578T | TNBC | >5000[2] |

| HCT-116 | Colorectal | 160[2] |

Immunomodulatory Effects

Recent studies have highlighted the role of OKI-179 in modulating the tumor immune microenvironment, particularly its effects on T-cells.[1][7] This suggests a dual mechanism of action, combining direct cytotoxicity with immune system activation.

Signaling Pathway: Immunomodulatory Effects of this compound on T-cells

Caption: this compound modulates T-cell function to enhance anti-tumor immunity.

Experimental Protocols

Western Blotting for Histone Acetylation

This protocol is used to assess the pharmacodynamic effect of OKI-005 on histone acetylation in cancer cell lines.[2]

Experimental Workflow: Western Blotting

Caption: Workflow for assessing histone acetylation by Western blot.

Cell Proliferation (SRB) Assay

This assay measures the anti-proliferative effects of OKI-005 on cancer cell lines.[2][6]

Experimental Workflow: SRB Assay

Caption: Workflow for determining anti-proliferative activity using SRB assay.

Apoptosis (Caspase-Glo 3/7) Assay

This assay quantifies the induction of apoptosis by measuring caspase-3 and -7 activity.[2][6]

Experimental Workflow: Caspase-Glo 3/7 Assay

Caption: Workflow for measuring apoptosis via caspase activity.

Conclusion

This compound is a selective and potent class I HDAC inhibitor with a multi-faceted mechanism of action in cancer cells. Its ability to induce apoptosis, inhibit proliferation, and modulate the immune system provides a strong rationale for its continued clinical development in solid tumors and hematologic malignancies.[2][5] Further research into the specific downstream targets and signaling pathways will continue to refine our understanding of its therapeutic potential.

References

- 1. Elucidating the direct effects of the novel HDAC inhibitor bocodepsin (OKI-179) on T cells to rationally design regimens for combining with immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical development of the class I selective histone deacetylase inhibitor OKI-179 for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Elucidating the direct effects of the novel HDAC inhibitor bocodepsin (OKI-179) on T cells to rationally design regimens for combining with immunotherapy [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. First-in-Human Dose-Escalation Study of the Novel Oral Depsipeptide Class I-Targeting HDAC Inhibitor Bocodepsin (OKI-179) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. onkuretherapeutics.com [onkuretherapeutics.com]

- 7. Elucidating the direct effects of the novel HDAC inhibitor bocodepsin (OKI-179) on T cells to rationally design regimens for combining with immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

OKI-006: A Comprehensive Technical Profile of a Selective Histone Deacetylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the histone deacetylase (HDAC) selectivity profile of OKI-006, a potent and selective inhibitor of Class I HDACs. This compound is the active metabolite of the orally bioavailable prodrugs OKI-005 and OKI-179, which were developed to enhance the clinical potential of the natural product largazole.[1][2][3][4] This document summarizes the quantitative inhibitory activity of this compound, outlines the typical experimental procedures used for such characterization, and illustrates the core signaling pathway affected by this class of inhibitors.

Quantitative Selectivity Profile of this compound

The inhibitory potency of this compound against a broad panel of histone deacetylase isoforms has been determined using cell-free biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate a clear selectivity for Class I HDACs over Class IIa isoforms.

| HDAC Class | Isoform | IC50 (nM) |

| Class I | HDAC1 | 1.2[1][5] |

| HDAC2 | 2.4[1][5] | |

| HDAC3 | 2.0[1][5] | |

| HDAC8 | 47[1][5] | |

| Class IIa | HDAC4 | >1000[1] |

| HDAC5 | >1000[1] | |

| HDAC7 | >1000[1] | |

| HDAC9 | >1000[1] | |

| Class IIb | HDAC6 | 47[1] |

| HDAC10 | 2.8[1] | |

| Class IV | HDAC11 | 2.3[1] |

Mechanism of Action: Histone Deacetylase Inhibition

This compound exerts its biological effects by directly inhibiting the enzymatic activity of histone deacetylases. HDACs are responsible for removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression. By inhibiting HDACs, this compound promotes histone hyperacetylation, which in turn leads to a more relaxed chromatin state, facilitating the transcription of various genes, including tumor suppressor genes. This re-activation of gene expression can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Experimental Protocols

The determination of the HDAC selectivity profile of compounds like this compound is typically achieved through in vitro, cell-free enzymatic assays. While the specific proprietary details of the assay used for this compound are not publicly available, a general workflow for a fluorometric HDAC inhibition assay is described below.

General Workflow for Fluorometric HDAC Inhibition Assay

Detailed Methodological Steps:

-

Reagent Preparation :

-

A panel of purified, recombinant human HDAC isoforms (e.g., HDAC1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 11) is used.

-

A fluorogenic HDAC substrate, typically a peptide with an acetylated lysine residue and a quenched fluorophore, is prepared in an appropriate assay buffer.

-

This compound is serially diluted to create a range of concentrations for IC50 determination.

-

-

Assay Procedure :

-

The HDAC enzyme, assay buffer, and varying concentrations of this compound (or a vehicle control) are added to the wells of a microplate.

-

The plate is incubated to allow the inhibitor to bind to the enzyme.

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

A developer solution is added to stop the deacetylation reaction and, in a coupled-enzyme assay format, to cleave the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal.

-

-

Data Acquisition and Analysis :

-

The fluorescence intensity in each well is measured using a microplate reader at the appropriate excitation and emission wavelengths.

-

The fluorescence signal is inversely proportional to the HDAC activity.

-

The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control.

-

The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

This comprehensive profile of this compound provides valuable data and methodological context for researchers engaged in the development of novel epigenetic therapies. The high potency and selectivity of this compound for Class I HDACs underscore its potential as a targeted anti-cancer agent.

References

- 1. Preclinical development of the class I selective histone deacetylase inhibitor OKI-179 for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Preclinical Development of the Class-I-Selective Histone Deacetylase Inhibitor OKI-179 for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Structural Deep Dive: Unraveling the Relationship Between the Potent HDAC Inhibitors OKI-0.06 and Largazole

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structural and functional relationship between the natural product largazole (B1674506) and its synthetic analog, OKI-006. Both compounds are potent inhibitors of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression and are validated targets for cancer therapy. This document will dissect their chemical structures, compare their biological activities through quantitative data, and elucidate the signaling pathways they modulate. Detailed experimental protocols for key assays are provided to facilitate further research and development in this area.

Introduction: The Significance of Histone Deacetylase Inhibition

Histone deacetylases (HDACs) are a family of enzymes that catalyze the removal of acetyl groups from the ε-amino groups of lysine (B10760008) residues on histone tails. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression. In various cancers, the dysregulation of HDAC activity contributes to the silencing of tumor suppressor genes and the promotion of cell survival and proliferation. Consequently, HDAC inhibitors have emerged as a promising class of anti-cancer agents.

Largazole, a macrocyclic depsipeptide isolated from the marine cyanobacterium Symploca sp., is a potent, cell-permeable prodrug.[1] Inside the cell, it is activated to its thiol form, which is a highly effective inhibitor of class I HDACs.[2] Building upon the therapeutic potential of largazole, this compound was developed as a synthetic analog through a lead optimization program aimed at improving physicochemical and pharmacological properties.[3] This guide explores the intricate structural relationship that underpins the potent biological activities of these two molecules.

Structural Analysis: From Natural Product to Optimized Analog

The structural relationship between this compound and largazole is one of a natural product prodrug and its optimized, synthetic active analog. Largazole itself is not the primary bioactive molecule. Instead, its thioester side chain is hydrolyzed in vivo to yield largazole thiol , the active HDAC inhibitor.[2][4][5] this compound is a "unique congener" of largazole, designed and synthesized based on the structure of largazole thiol.[3][6]

Largazole is characterized by a 16-membered macrocyclic depsipeptide core. This macrocycle features a unique 4-methylthiazoline fused to a thiazole (B1198619) ring system, which imparts significant conformational rigidity. A key feature of the largazole molecule is the octanoyl thioester side chain.

Largazole Thiol is formed by the hydrolysis of the thioester bond in largazole. This reaction exposes a free sulfhydryl (-SH) group, which is the crucial zinc-binding moiety that interacts with the catalytic zinc ion in the active site of HDAC enzymes.

This compound is the result of a medicinal chemistry effort to optimize the therapeutic potential of largazole thiol. While maintaining the core macrocyclic structure and the essential thiol group for HDAC inhibition, modifications were introduced to enhance its drug-like properties. The precise proprietary structure of this compound is a modification of the largazole thiol backbone.

The logical progression from the natural product to the clinical candidate can be visualized as follows:

Quantitative Biological Activity

Both this compound and largazole (through its active form, largazole thiol) exhibit potent inhibitory activity against Class I HDACs. The following tables summarize the available quantitative data for a comparative analysis.

Table 1: Histone Deacetylase (HDAC) Inhibitory Activity (IC50, nM)

| Compound | HDAC1 | HDAC2 | HDAC3 | HDAC6 | HDAC8 | HDAC10 | HDAC11 |

| This compound | 1.2[2][7] | 2.4[2][7] | 2.0[2][7] | 47[7] | 47[2][7] | 2.8[7] | 2.3[7] |

| Largazole Thiol | 0.27 | 1.33 | 2.33 | 23.91 | 0.44 | - | - |

Table 2: Anti-proliferative Activity (GI50/IC50, nM)

| Compound | HCT116 (Colon) | MDA-MB-231 (Breast) | A549 (Lung) | SF-268 (CNS) | SF-295 (CNS) | IMR-32 (Neuroblastoma) |

| OKI-005 (prodrug of this compound) | Sensitive (IC50 in nM range)[7] | Sensitive (IC50 in nM range)[7] | - | - | - | - |

| Largazole | ~10[3] | - | 520[1] | 62[5] | 68[5] | - |

Signaling Pathways and Cellular Effects

The inhibition of HDACs by this compound and largazole triggers a cascade of downstream cellular events, primarily leading to cell cycle arrest and apoptosis.

Cell Cycle Regulation

Both compounds have been shown to induce cell cycle arrest, predominantly at the G1/S phase transition. This is achieved through the upregulation of cyclin-dependent kinase inhibitors, such as p21. The accumulation of acetylated histones leads to a more open chromatin structure, allowing for the transcription of tumor suppressor genes that regulate the cell cycle.

Induction of Apoptosis

This compound and largazole induce programmed cell death (apoptosis) through both intrinsic and extrinsic pathways. The re-expression of silenced pro-apoptotic genes and the modulation of key signaling pathways, such as the PI3K/AKT pathway, contribute to this effect. Largazole has been shown to downregulate survival signals by reducing the expression of receptors like VEGFR2 and EGFR.

Experimental Protocols

In Vitro HDAC Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against purified HDAC enzymes.

Materials:

-

Purified, full-length human HDAC enzyme (e.g., HDAC1, HDAC2, etc.)

-

Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Developer solution (containing Trichostatin A and a protease)

-

Test compounds (this compound, largazole thiol) dissolved in DMSO

-

384-well black microplates

Procedure:

-

Prepare serial dilutions of the test compounds in Assay Buffer.

-

In a 384-well plate, add the diluted compounds.

-

Add the purified HDAC enzyme to each well and incubate for 15 minutes at 30°C.

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate the plate for the desired time (e.g., 60 minutes) at 30°C.

-

Stop the reaction by adding the Developer solution.

-

Incubate for an additional 15 minutes at room temperature.

-

Measure the fluorescence on a microplate reader (e.g., Excitation: 360 nm, Emission: 460 nm).

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a suitable software.

Cell Viability (MTT) Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the anti-proliferative effects of OKI-005 (prodrug of this compound) and largazole on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HCT116)

-

Complete cell culture medium

-

Test compounds (OKI-005, largazole) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well clear flat-bottom microplates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds and incubate for the desired period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀/IC₅₀ values.

Western Blot Analysis for Protein Expression

This protocol describes the detection of changes in protein expression (e.g., acetylated histones, p21, VEGFR2) in response to treatment with OKI-005 or largazole.

Materials:

-

Treated and untreated cell lysates

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-p21, anti-VEGFR2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse the treated and untreated cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Normalize the protein of interest to a loading control (e.g., GAPDH).

Preparation of Largazole Thiol from Largazole

The conversion of the prodrug largazole to its active thiol form can be achieved through chemical hydrolysis.

Procedure: A common laboratory method for the aminolysis of the thioester in largazole to yield largazole thiol involves treatment with a suitable amine in an appropriate solvent system. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the largazole thiol can be purified using standard chromatographic methods.

Conclusion

This compound represents a rationally designed, optimized synthetic analog of the natural product-derived active metabolite, largazole thiol. Both molecules are highly potent inhibitors of Class I HDACs, leading to cell cycle arrest and apoptosis in cancer cells. The in-depth understanding of their structural relationship, comparative biological activities, and mechanisms of action provides a solid foundation for the ongoing clinical development of this compound and further exploration of largazole-based scaffolds for novel anti-cancer therapeutics. The detailed protocols provided herein are intended to empower researchers to further investigate these promising compounds and contribute to the advancement of epigenetic therapies.

References

- 1. The Total Synthesis and Biological Mode of Action of Largazole: A Potent Class I Histone Deacetylase (HDAC) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 3. Largazole: From Discovery to Broad-Spectrum Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. broadpharm.com [broadpharm.com]

- 6. researchhub.com [researchhub.com]

- 7. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

The Discovery and Development of OKI-006: A Technical Guide to a Novel Histone Deacetylase Inhibitor Derived from a Natural Product

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and preclinical development of OKI-006, a potent and selective inhibitor of Class I histone deacetylases (HDACs). Originating from the marine natural product largazole (B1674506), this compound was identified through a lead optimization program designed to enhance its therapeutic properties. This document provides an in-depth overview of the experimental protocols, quantitative data, and key signaling pathways involved in the evaluation of this compound and its prodrugs, OKI-005 and OKI-179 (Bocodepsin). The information presented is intended to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Dysregulation of HDAC activity is a hallmark of many cancers, making them a compelling target for therapeutic intervention.[1] Natural products have historically been a rich source of novel pharmacophores, and the marine cyanobacterium Symploca sp. produces largazole, a potent Class I-selective HDAC inhibitor.[2][3] While promising, largazole's inherent properties were not optimal for clinical development.[2] This led to a medicinal chemistry effort to generate analogs with improved drug-like characteristics, resulting in the discovery of this compound.[2][4] To facilitate its use in research and clinical settings, two prodrugs were developed: OKI-005, optimized for in vitro studies, and OKI-179 (Bocodepsin), an orally bioavailable formulation for in vivo and clinical evaluation.[2][3] Both prodrugs are efficiently metabolized to the active compound, this compound.[2][4]

From Natural Product to Clinical Candidate: The Developmental Pathway

The journey from the natural product largazole to the clinical candidate OKI-179 involved a structured lead optimization process. The core pharmacophore of largazole, particularly its thiol group which acts as a zinc-binding moiety in the HDAC active site, was retained and modified to enhance potency, selectivity, and pharmacokinetic properties.

Quantitative Data Summary

In Vitro HDAC Inhibitory Activity

This compound demonstrates potent and selective inhibition of Class I HDACs, with notable activity against certain Class IIb and Class IV isoforms. It exhibits minimal inhibition of Class IIa HDACs.

| Target | IC50 (nM) | Reference |

| Class I HDACs | ||

| HDAC1 | 1.2 | [2][5] |

| HDAC2 | 2.4 | [2][5] |

| HDAC3 | 2.0 | [2][5] |

| HDAC8 | 47 | [2][5] |

| Class IIa HDACs | ||

| HDAC4, 5, 7, 9 | >1000 | [2] |

| Class IIb HDACs | ||

| HDAC6 | 47 | [2] |

| HDAC10 | 2.8 | [2] |

| Class IV HDACs | ||

| HDAC11 | 2.3 | [2] |

Table 1: Biochemical potency and selectivity of this compound against various HDAC isoforms.

In Vitro Anti-proliferative Activity

The anti-proliferative effects of the in vitro-optimized prodrug, OKI-005, were evaluated across a panel of triple-negative breast cancer (TNBC) and colorectal cancer (CRC) cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| CAL-120 | TNBC | < 100 |

| MDA-MB-231 | TNBC | < 100 |

| HCC1395 | TNBC | > 500 |

| Hs578T | TNBC | > 500 |

Table 2: Anti-proliferative activity of OKI-005 in various cancer cell lines.

Pharmacokinetic Profile of this compound

Pharmacokinetic parameters of the active metabolite this compound were assessed in a Phase 1 clinical trial of the oral prodrug OKI-179.

| Parameter | Value |

| Tmax (Time to maximum concentration) | 2 hours |

| T1/2 (Half-life) | 6-8 hours |

| Cmax (Maximum concentration) at tolerated doses | > 2,000 ng/mL |

| AUC (Area under the curve) at tolerated doses | > 8,000 hr*ng/mL |

Table 3: Pharmacokinetic parameters of this compound in humans following oral administration of OKI-179. [6]

Detailed Experimental Protocols

HDAC Inhibition Assay (Fluorometric)

This protocol is based on a general fluorometric assay for determining HDAC activity and inhibition.

-

Reagent Preparation : Prepare HDAC assay buffer, a fluorometric HDAC substrate (e.g., Boc-Lys(Ac)-AMC), a lysine (B10760008) developer solution, and a deacetylated standard.

-

Sample Preparation : Dilute nuclear extracts or cell lysates containing HDAC enzymes in ddH2O. For a positive control, use a known HDAC-containing extract (e.g., HeLa nuclear extract). For a negative control, include a known HDAC inhibitor like Trichostatin A.

-

Reaction Setup : In a 96-well plate, add the diluted samples, 10X HDAC assay buffer, and the fluorometric substrate.

-

Incubation : Incubate the plate at 37°C for at least 30 minutes.

-

Reaction Termination and Development : Stop the reaction by adding the lysine developer and incubate at 37°C for another 30 minutes.

-

Fluorescence Reading : Measure the fluorescence using a plate reader with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[7]

-

Data Analysis : HDAC activity is expressed as relative fluorescence units (RFU) per microgram of protein sample. A standard curve can be generated using the deacetylated standard to quantify specific activity.

Cell Viability Assay (Sulforhodamine B - SRB)

This protocol outlines a method for assessing cell proliferation and cytotoxicity.[3][8][9]

-

Cell Seeding : Plate cells in 96-well microtiter plates at an appropriate density and allow them to adhere for 24 hours.

-

Compound Treatment : Treat cells with increasing concentrations of the test compound (e.g., OKI-005) for a specified duration (e.g., 72 hours).

-

Cell Fixation : Remove the culture medium and fix the cells by adding 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.

-

Staining : Wash the plates five times with deionized water and allow them to air dry. Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing : Remove the SRB solution and wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization : Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement : Measure the optical density (OD) at approximately 510 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to untreated control cells.

Apoptosis Assay (Caspase-Glo® 3/7)

This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis.[2][10]

-

Reagent Preparation : Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by transferring the buffer to the substrate bottle and mixing until dissolved.

-

Assay Procedure :

-

Equilibrate the 96-well plate containing cells (treated and untreated) to room temperature.

-

Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

-

Mix the contents of the wells by gentle shaking.

-

-

Incubation : Incubate at room temperature for 30 minutes to 3 hours.

-

Luminescence Measurement : Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis : The luminescent signal is proportional to the amount of caspase activity.

Cell Cycle Analysis (Krishan's Staining)

This method uses propidium (B1200493) iodide (PI) to stain cellular DNA for flow cytometric analysis of cell cycle distribution.[5][11][12]

-

Cell Preparation : Prepare a single-cell suspension of 0.1 to 1 x 10^6 cells per tube.

-

Staining :

-

Wash the cells with phosphate-buffered saline (PBS) and pellet by centrifugation.

-

Remove the supernatant, vortex the cell pellet, and add 1 mL of Krishan's staining solution (containing propidium iodide, NP-40, and RNase).

-

Vortex again and refrigerate overnight.

-

-

Flow Cytometry : Analyze the stained cells using a flow cytometer. Exclude doublets from the analysis.

-

Data Analysis : Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Studies

This protocol describes the establishment and use of a colorectal cancer xenograft model.

-

Cell Preparation : Culture HCT-116 human colorectal carcinoma cells and harvest them during the logarithmic growth phase.

-

Animal Model : Use female athymic BALB/c nude mice (6-8 weeks old).

-

Tumor Implantation : Subcutaneously inject 1 x 10^6 HCT-116 cells, suspended in a 1:1 mixture of culture medium and Matrigel, into the flank of each mouse.[13][14]

-

Tumor Growth and Monitoring : Allow tumors to grow to a palpable size (e.g., 50-200 mm³). Monitor tumor volume and mouse body weight regularly.

-

Treatment : Randomize mice into treatment and control groups. Administer the test compound (e.g., OKI-179) and vehicle control according to the specified dosing schedule (e.g., daily oral gavage).

-

Efficacy Evaluation : At the end of the study, euthanize the mice and excise the tumors. Measure tumor weight and volume to assess treatment efficacy.

Pharmacokinetic Analysis (LC-MS/MS)

This is a general protocol for the quantification of a small molecule like this compound in plasma.

-

Sample Collection : Collect blood samples from treated subjects at various time points into tubes containing an anticoagulant. Centrifuge to separate the plasma.

-

Sample Preparation :

-

Perform protein precipitation by adding a solvent like methanol (B129727) or acetonitrile (B52724) to the plasma samples.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

The supernatant containing the analyte can be further purified using solid-phase extraction (SPE).

-

-

LC-MS/MS Analysis :

-

Inject the prepared sample into a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

-

Separate the analyte from other plasma components using a suitable chromatography column (e.g., C18).

-

Use an appropriate mobile phase gradient for elution.

-

Detect and quantify the analyte using mass spectrometry in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis : Generate a standard curve using known concentrations of the analyte. Use this curve to determine the concentration of the analyte in the plasma samples and calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.).[15][16][17]

Mechanism of Action and Preclinical Evaluation Workflow

This compound exerts its anti-cancer effects by inhibiting Class I HDACs, leading to an accumulation of acetylated histones. This alters chromatin structure, reactivates the expression of tumor suppressor genes, and ultimately induces cell cycle arrest and apoptosis. The preclinical development of this compound and its prodrugs followed a logical progression from in vitro characterization to in vivo efficacy and pharmacokinetic studies.

Conclusion

This compound, a novel HDAC inhibitor derived from the natural product largazole, has demonstrated significant potential as an anti-cancer agent. Through a systematic lead optimization and prodrug development strategy, OKI-179 (Bocodepsin) has emerged as a promising clinical candidate with oral bioavailability and a favorable safety profile. The comprehensive preclinical data, supported by the detailed experimental methodologies outlined in this guide, provide a solid foundation for its continued clinical development in solid and hematologic malignancies. This work underscores the value of natural products as a starting point for the discovery of next-generation cancer therapeutics.

References

- 1. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric) | EpigenTek [epigentek.com]

- 2. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 3. scispace.com [scispace.com]

- 4. Preclinical development of the class I selective histone deacetylase inhibitor OKI-179 for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. abcam.co.jp [abcam.co.jp]

- 8. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ulab360.com [ulab360.com]

- 11. scribd.com [scribd.com]

- 12. medschool.cuanschutz.edu [medschool.cuanschutz.edu]

- 13. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]

- 14. researchgate.net [researchgate.net]

- 15. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Simultaneous LC-MS/MS analysis of the plasma concentrations of a cocktail of 5 cytochrome P450 substrate drugs and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Mechanism: A Technical Guide to OKI-006 Target Engagement in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the preclinical target engagement of OKI-006, a potent and selective inhibitor of class I histone deacetylases (HDACs). This compound is the active metabolite of the orally bioavailable prodrug OKI-179 (bocodepsin), which is currently under clinical investigation for the treatment of solid tumors and hematologic malignancies.[1][2] Understanding the direct interaction of this compound with its targets and the downstream cellular consequences is paramount for its continued development and clinical application. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways associated with this compound's mechanism of action in preclinical settings.

Core Mechanism of Action: Selective HDAC Inhibition

This compound is a unique congener of the natural product largazole (B1674506) and functions as a potent inhibitor of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression.[2][3][4] By removing acetyl groups from histone proteins, HDACs lead to a more condensed chromatin structure, thereby repressing gene transcription. Dysregulation of HDAC activity is a common feature in many cancers.[2][5] this compound selectively targets class I HDACs, leading to an increase in histone acetylation, chromatin relaxation, and the re-expression of tumor suppressor genes.[1][6] This targeted inhibition ultimately results in cell cycle arrest, induction of apoptosis, and suppression of tumor growth.[1][2][4][6][7]

Quantitative Assessment of Target Engagement

The direct engagement of this compound with its targets has been quantified through various preclinical studies, primarily focusing on its inhibitory activity against specific HDAC isoforms and its effects on cancer cell proliferation.

Table 1: In Vitro Biochemical Potency of this compound against HDAC Isoforms

| HDAC Isoform | Class | IC50 (nM) |

| HDAC1 | I | 1.2[1][8] |

| HDAC2 | I | 2.4[1][8] |

| HDAC3 | I | 2.0[1][8] |

| HDAC8 | I | 47[1][8] |

| HDAC6 | IIb | 47[1] |

| HDAC10 | IIb | 2.8[1] |

| HDAC11 | IV | 2.3[1] |

| HDAC4 | IIa | >1000[1][8] |

| HDAC5 | IIa | >1000[1] |

| HDAC7 | IIa | >1000[1] |

| HDAC9 | IIa | >1000[1] |

Data sourced from cell-free biochemical assays.[1]

Table 2: In Vivo Pharmacodynamic and Efficacy Data of this compound Precursors

| Precursor | Model | Dosing | Key Findings |

| OKI-005 | MDA-MB-231 Xenograft | 10-100 mg/kg PO daily | Dose-dependent tumor growth inhibition.[1] |

| OKI-005 | HCT-116 Xenograft | 5 mg/kg IP daily | Sustained plasma levels of this compound.[6] |

| OKI-179 | Colorectal & Breast Cancer Models | Not Specified | Favorable pharmacokinetic profile and on-target pharmacodynamic effects.[1][2][4][6][7] |

Experimental Protocols for Assessing Target Engagement

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the key experimental protocols used to evaluate this compound target engagement.

In Vitro HDAC Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified human HDAC enzymes.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human HDAC enzymes and a fluorogenic peptide substrate are prepared in an appropriate assay buffer.

-

Compound Dilution: this compound is serially diluted to a range of concentrations.

-

Enzyme Reaction: The HDAC enzyme, substrate, and varying concentrations of this compound are incubated together to allow for the enzymatic reaction to occur.

-

Signal Development: A developer solution is added to stop the enzymatic reaction and generate a fluorescent signal proportional to the amount of deacetylated substrate.

-

Fluorescence Measurement: The fluorescence is measured using a plate reader.

-

Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

In Vitro Cellular Proliferation Assay

Objective: To assess the anti-proliferative activity of OKI-005 (the in vitro active prodrug of this compound) in cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells (e.g., triple-negative breast cancer cell lines) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of OKI-005 for a specified period (e.g., 72 hours).

-

Cell Viability Assessment: Cell viability is determined using a colorimetric assay such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a fluorescence-based assay.

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined.

In Vivo Pharmacokinetic and Pharmacodynamic Analysis

Objective: To evaluate the pharmacokinetic profile of this compound and its on-target pharmacodynamic effects in preclinical animal models.

Methodology:

-

Animal Models: Tumor-bearing mice (e.g., BALB/c nude mice with HCT-116 xenografts) are used.[6]

-

Drug Administration: The prodrug (OKI-005 or OKI-179) is administered to the animals via oral gavage (PO) or intraperitoneal injection (IP) at various doses.[1][6]

-

Sample Collection: At designated time points, blood and tumor tissue samples are collected.[1]

-

Pharmacokinetic Analysis: Plasma and tumor concentrations of this compound are determined using liquid chromatography-mass spectrometry (LC-MS/MS).[1][8][9] Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated.[8][9]

-

Pharmacodynamic Analysis (Western Blot):

-

Tumor lysates are prepared from the collected tissue.

-

Protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies against acetylated histones (e.g., acetyl-Histone H3) and total histones as a loading control.

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection.

-

The signal is visualized using an enhanced chemiluminescence (ECL) system.

-

The level of histone acetylation is quantified and compared between treated and control groups to confirm target engagement.

-

Visualizing the Impact of this compound

The following diagrams illustrate the mechanism of action of this compound and the experimental workflows used to assess its target engagement.

Caption: Mechanism of action of this compound in the cell nucleus.

References

- 1. Preclinical development of the class I selective histone deacetylase inhibitor OKI-179 for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. onkuretherapeutics.com [onkuretherapeutics.com]

- 7. Collection - Data from Preclinical Development of the Class-IâSelective Histone Deacetylase Inhibitor OKI-179 for the Treatment of Solid Tumors - Molecular Cancer Therapeutics - Figshare [figshare.com]

- 8. First-in-Human Dose-Escalation Study of the Novel Oral Depsipeptide Class I-Targeting HDAC Inhibitor Bocodepsin (OKI-179) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. onkuretherapeutics.com [onkuretherapeutics.com]

The Impact of OKI-006 on Tumor Suppressor Gene Expression: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

OKI-006, the active metabolite of the clinical-stage histone deacetylase (HDAC) inhibitor bocodepsin (OKI-179), is a potent and selective inhibitor of Class I HDACs (HDAC1, 2, and 3).[1] This class of enzymes plays a critical role in the epigenetic regulation of gene expression, and their aberrant activity in cancer is linked to the silencing of tumor suppressor genes.[2] This technical guide provides an in-depth analysis of the current understanding of this compound's effect on the expression of key tumor suppressor genes, with a focus on p21, and inferred effects on the p53 and RB1 pathways. We present available preclinical data, detailed experimental methodologies, and signaling pathway diagrams to offer a comprehensive resource for researchers in oncology and drug development.

Introduction to this compound and its Mechanism of Action

This compound is a unique congener of the natural product largazole (B1674506) and functions as a potent, orally active inhibitor of Class I histone deacetylases. Its prodrug, bocodepsin (OKI-179), is currently under clinical investigation for the treatment of solid tumors and hematologic malignancies. The primary mechanism of action of this compound is the inhibition of HDAC1, HDAC2, and HDAC3, leading to an increase in the acetylation of histone and non-histone proteins.[1] This alteration in protein acetylation, particularly of histones, results in a more relaxed chromatin structure, facilitating the transcription of genes that are often silenced in cancer cells, including critical tumor suppressor genes.[2]

Effect of this compound on Tumor Suppressor Gene Expression

Preclinical studies have begun to elucidate the specific effects of this compound on the expression of genes that regulate cell cycle progression and apoptosis. The most direct evidence to date demonstrates a clear impact on the cyclin-dependent kinase inhibitor p21.

Upregulation of p21 (CDKN1A)

The p21WAF1/CIP1 protein is a critical tumor suppressor that acts as a potent inhibitor of cyclin-dependent kinases (CDKs), leading to cell cycle arrest in response to various cellular stressors, including DNA damage. Its expression is tightly regulated, in part, by the tumor suppressor p53. In preclinical models of triple-negative breast cancer (TNBC), treatment with OKI-005 (the in vitro active form of this compound) resulted in a notable increase in p21 protein levels.[1]

Table 1: Effect of OKI-005 on p21 Expression in Triple-Negative Breast Cancer Cell Lines

| Cell Line | Treatment | Effect on p21 Protein Expression | Data Source |

| Sensitive and Resistant TNBC cell lines | OKI-005 | Concentration-dependent increase | [1] |

This finding is consistent with the known role of Class I HDACs in the regulation of the CDKN1A gene, which encodes p21.[1]

Inferred Effects on p53 and RB1 Signaling Pathways

While direct experimental evidence for the effect of this compound on p53 and RB1 expression or activity is not yet available in the public domain, the known mechanisms of Class I HDAC inhibition allow for strong inferences about its potential impact on these crucial tumor suppressor pathways.

The p53 Pathway

The tumor suppressor protein p53 is a transcription factor that regulates the expression of numerous genes involved in cell cycle arrest, apoptosis, and DNA repair. The activity of p53 is regulated by post-translational modifications, including acetylation. It is well-established that Class I HDACs, particularly HDAC1, can deacetylate p53, leading to its inactivation and subsequent degradation. By inhibiting HDAC1, this compound is expected to increase the acetylation of p53, thereby enhancing its stability and transcriptional activity. This, in turn, would lead to the increased expression of p53 target genes, such as CDKN1A (p21).

The RB1 Pathway

The retinoblastoma protein (RB1) is another critical tumor suppressor that controls the G1/S checkpoint of the cell cycle. Its activity is primarily regulated by phosphorylation. Hypophosphorylated RB1 binds to the E2F family of transcription factors, preventing the expression of genes required for S-phase entry. The phosphorylation of RB1 is controlled by cyclin/CDK complexes, which are, in turn, regulated by CDK inhibitors like p21. Therefore, by upregulating p21, this compound can indirectly lead to the inhibition of CDK activity, resulting in hypophosphorylated and active RB1, which then suppresses cell cycle progression.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms described above, the following diagrams were generated using the DOT language.

Experimental Protocols

The following is a representative protocol for assessing p21 protein expression by Western blot, based on the methodologies described in the preclinical evaluation of OKI-005.[1]

Protocol: Western Blot Analysis of p21 Expression

-

Cell Culture and Treatment:

-

Culture triple-negative breast cancer cell lines (e.g., MDA-MB-231, HCC1806) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of OKI-005 (e.g., 0, 10, 100, 1000 nM) for a specified duration (e.g., 24, 48, or 72 hours).

-

-

Protein Extraction:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a Bradford or BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 12% polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against p21 (e.g., rabbit anti-p21, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Visualize the bands using a chemiluminescence imaging system.

-

Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.

-

Quantify the band intensity using densitometry software.

-

Conclusion and Future Directions

The Class I HDAC inhibitor this compound demonstrates a clear capacity to upregulate the expression of the tumor suppressor p21 in preclinical cancer models. This effect is consistent with its mechanism of action and provides a rationale for its anti-proliferative effects. While the direct impact on p53 and RB1 pathways is yet to be experimentally detailed for this compound, the established role of Class I HDACs in regulating these key tumor suppressors suggests a high probability of significant interplay.

Future research should focus on quantifying the changes in p21 mRNA and protein levels in a broader range of cancer cell lines upon treatment with this compound. Furthermore, detailed investigations into the post-translational modifications of p53 (acetylation) and the phosphorylation status of RB1 following this compound treatment are warranted to fully elucidate the molecular mechanisms underlying its anti-tumor activity. Such studies will be invaluable for identifying predictive biomarkers and designing rational combination therapies involving this compound.

References

Downstream Effects of OKI-006: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

OKI-006 is the active metabolite of the novel, orally bioavailable, class I-selective histone deacetylase (HDAC) inhibitor, bocodepsin (OKI-179), and its preclinical tool compound, OKI-005.[1][2][3] As a potent inhibitor of class I HDACs, this compound plays a critical role in epigenomic regulation by increasing histone acetylation, leading to the modulation of gene expression. This activity translates into significant downstream anti-tumor effects, including the induction of apoptosis and cell cycle arrest. This technical guide provides an in-depth overview of the downstream effects of this compound, presenting key quantitative data, detailed experimental protocols for assessing its activity, and visual representations of the associated signaling pathways and workflows.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, leading to a more compact chromatin structure and transcriptional repression.[4] In many cancers, HDACs are dysregulated, contributing to the silencing of tumor suppressor genes and promoting cancer cell proliferation and survival.[4] this compound is a potent, orally active inhibitor of histone deacetylases and is the active metabolite of the prodrugs OKI-005 and OKI-179.[1][4] These compounds were developed as unique congeners of the natural product HDAC inhibitor largazole.[4] this compound selectively targets class I HDACs, which are often overexpressed in various malignancies.[4] Its inhibitory action restores histone acetylation, reactivates silenced genes, and triggers downstream pathways that culminate in anti-tumor activity. This guide focuses on the key downstream consequences of this compound activity: induction of apoptosis and cell cycle arrest.

Mechanism of Action: HDAC Inhibition

The primary mechanism of action of this compound is the selective inhibition of class I histone deacetylases. This inhibition leads to an accumulation of acetylated histones, which in turn alters chromatin structure and modulates the expression of a variety of genes involved in critical cellular processes.

Downstream Effects

The altered gene expression resulting from this compound-mediated HDAC inhibition triggers several key downstream anti-cancer effects.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells. Preclinical studies have demonstrated a significant increase in apoptosis in sensitive cancer cell lines upon treatment with the this compound prodrug, OKI-005. The apoptotic response is mediated through the intrinsic pathway, involving the BCL-2 family of proteins and the activation of caspases 3 and 7.[1][4]

Cell Cycle Arrest

Treatment with OKI-005 has been shown to induce cell cycle arrest, primarily at the G1 or S phase, in sensitive cancer cell lines.[4] This arrest is associated with the upregulation of the cyclin-dependent kinase inhibitor p21.[4]

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of this compound and its prodrugs.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Lines | Reference |

| HDAC1 IC₅₀ | 1.2 nM | - | [4] |

| HDAC2 IC₅₀ | 2.4 nM | - | [4] |

| HDAC3 IC₅₀ | 2.0 nM | - | [4] |

| Apoptosis Induction (Sensitive) | 4- to 9-fold increase | TNBC | [4] |

| Apoptosis Induction (Resistant) | 2- to 3-fold increase | TNBC | [4] |

Table 2: Clinical Pharmacokinetics of this compound (from OKI-179 administration)

| Parameter | Value | Dose | Reference |

| Tmax | ~2 hours | 30-450 mg | [5] |

| T₁/₂ | 6-8 hours | 30-450 mg | [5] |

Experimental Protocols

Western Blot Analysis of Histone Acetylation and p21 Expression

This protocol describes the methodology for assessing changes in histone acetylation and p21 protein levels following treatment with OKI-005.

Materials:

-

OKI-005

-

Cancer cell lines (e.g., TNBC or CRC)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetylated histone H3, anti-p21, loading control like anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Plate cells and treat with various concentrations of OKI-005 for the desired time (e.g., 24 hours).

-

Protein Extraction: Lyse cells in lysis buffer and collect the supernatant containing total protein.

-

Protein Quantification: Determine the protein concentration of each sample.

-

SDS-PAGE: Load equal amounts of protein per lane and separate by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane, apply ECL substrate, and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This protocol outlines the use of a luminescent caspase activity assay to quantify apoptosis induced by OKI-005.[4]

Materials:

-

OKI-005

-

Cancer cell lines

-

96-well white-walled plates

-

Caspase-Glo® 3/7 Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Plating: Seed cells in a 96-well white-walled plate and allow them to adhere overnight.

-

Cell Treatment: Treat cells with a range of OKI-005 concentrations for a specified duration (e.g., 24 or 48 hours).[4]

-

Reagent Addition: Add Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Incubate the plate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence in each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Cell Cycle Analysis (Krishan's Stain)

This protocol details the use of Krishan's stain for analyzing cell cycle distribution by flow cytometry following OKI-005 treatment.[4]

Materials:

-

OKI-005

-

Cancer cell lines

-

Phosphate-buffered saline (PBS)

-

Trypsin

-

Krishan's stain (containing propidium (B1200493) iodide and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with various concentrations of OKI-005 for a set time (e.g., 24 hours).[4]

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in Krishan's stain and incubate.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

-

Data Analysis: Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

This compound demonstrates potent and selective inhibition of class I HDACs, leading to significant downstream anti-tumor effects. The induction of apoptosis and cell cycle arrest are key consequences of its mechanism of action. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound and its prodrugs. Further research into the broader transcriptomic and proteomic changes induced by this compound will undoubtedly provide deeper insights into its complex downstream effects and may reveal novel therapeutic opportunities.

References

- 1. Elucidating the direct effects of the novel HDAC inhibitor bocodepsin (OKI-179) on T cells to rationally design regimens for combining with immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of bcl-2 family proteins during development and in response to oxidative stress in cardiac myocytes: association with changes in mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical Development of the Class-I-Selective Histone Deacetylase Inhibitor OKI-179 for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical development of the class I selective histone deacetylase inhibitor OKI-179 for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. First-in-Human Dose-Escalation Study of the Novel Oral Depsipeptide Class I-Targeting HDAC Inhibitor Bocodepsin (OKI-179) in Patients with Advanced Solid Tumors [mdpi.com]

Methodological & Application

Application Notes and Protocols for OKI-006 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

OKI-006 is the active metabolite of the prodrugs OKI-005 and OKI-179. It functions as a potent, orally active inhibitor of Class I histone deacetylases (HDACs), playing a crucial role in epigenomic regulation.[1] The dysregulation of histone acetylation is a common feature in many human cancers, making HDAC inhibitors a promising class of therapeutic agents. OKI-005 is a thioester prodrug of this compound that has been optimized for in vitro studies, where it is metabolized to the active compound this compound.[1] In preclinical studies, OKI-005 has demonstrated significant anti-proliferative and pro-apoptotic activity in various cancer cell lines, particularly in triple-negative breast cancer (TNBC) and colorectal cancer (CRC).[1] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of OKI-005/OKI-006 in cancer cell lines.

Data Presentation

Biochemical Potency of this compound Against HDAC Isoforms

The inhibitory activity of the active metabolite, this compound, was determined in cell-free biochemical assays.

| HDAC Isoform | IC50 (nM) |

| HDAC1 | 1.2 |

| HDAC2 | 2.4 |

| HDAC3 | 2.0 |

| HDAC8 | 47 |

| HDAC6 | 47 |

| HDAC10 | 2.8 |

| HDAC11 | 2.3 |

| HDAC4, 5, 7, 9 | >1000 |

Table 1: Biochemical IC50 values of this compound against a panel of HDAC isoforms. Data from a cell-free biochemical assay.[1]

Anti-Proliferative Activity of OKI-005 in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) of the in vitro prodrug OKI-005 was determined in a panel of human triple-negative breast cancer (TNBC) and colorectal cancer (CRC) cell lines using the Sulforhodamine B (SRB) assay after 72 hours of treatment.

| Cell Line | Cancer Type | IC50 (nM) |

| TNBC | ||

| CAL-120 | TNBC | < 100 |

| MDA-MB-231 | TNBC | < 100 |

| HCC1395 | TNBC | > 500 |

| Hs578T | TNBC | > 500 |

| CRC | ||

| HCT-116 | CRC | Sensitive (IC50 not specified) |

Table 2: Anti-proliferative activity of OKI-005 in selected TNBC and CRC cell lines. Sensitivity is categorized based on IC50 values obtained from SRB assays.[1]

Experimental Protocols

Anti-Proliferative Assay: Sulforhodamine B (SRB) Assay

This protocol is used to determine the anti-proliferative effects of OKI-005 on adherent cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium (e.g., RPMI with 10% FBS, 1% Penicillin-Streptomycin)

-

OKI-005 stock solution (10 mM in DMSO)

-

Trichloroacetic acid (TCA), cold 50% (w/v)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Tris base solution (10 mM, pH 10.5)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed 3,000-5,000 cells per well in 100 µL of complete culture medium in a 96-well plate. The optimal seeding density should be determined for each cell line to ensure exponential growth over the 72-hour treatment period.

-

Cell Adherence: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of OKI-005 in complete culture medium from the 10 mM DMSO stock. The final DMSO concentration should not exceed 0.1%. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

-

Cell Fixation: Gently add 25 µL of cold 50% TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour.

-

Washing: Carefully wash the plates five times with deionized water and allow them to air dry completely.

-

Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow the plates to air dry.

-

Solubilization: Add 100 µL of 10 mM Tris base solution to each well and place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Apoptosis Assay: Caspase-Glo® 3/7 Assay

This protocol measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

OKI-005 stock solution (10 mM in DMSO)

-

Caspase-Glo® 3/7 Reagent (Promega)

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed 1,500-5,000 cells per well in 100 µL of complete culture medium in a white-walled 96-well plate.

-

Cell Adherence: Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of OKI-005 in complete culture medium. Add the desired concentrations of OKI-005 to the wells. Include a vehicle control.

-

Incubation: Incubate the plates for 24 or 48 hours at 37°C and 5% CO2.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Lysis and Caspase Activation: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents of the wells by gently shaking for 30 seconds and incubate at room temperature for 1 to 2 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis: The luminescence signal is proportional to the amount of caspase activity. Express the results as a fold change in caspase activity compared to the vehicle-treated control.

Western Blot Analysis of Histone Acetylation

This protocol is used to detect changes in the acetylation status of histones, a direct pharmacodynamic marker of HDAC inhibition.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

OKI-005 stock solution (10 mM in DMSO)

-

Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3, anti-p21, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere for 24 hours. Treat the cells with increasing concentrations of OKI-005 (e.g., 0, 50, 200, 500 nM) for 24 hours.

-

Cell Lysis: Harvest the cells and lyse them using Cell Lysis Buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA Protein Assay Kit.

-

Sample Preparation: Mix equal amounts of protein (15-50 µg) with Laemmli sample buffer and boil for 5 minutes.

-

Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-acetyl-Histone H3, anti-p21) overnight at 4°C. Use an antibody against a total histone (e.g., anti-Histone H3) or a housekeeping protein (e.g., anti-GAPDH) as a loading control.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the protein of interest to the loading control.

Cell Cycle Analysis by Flow Cytometry

This protocol uses Krishan's stain (propidium iodide) to analyze the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

OKI-005 stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Krishan's Stain (Propidium iodide, RNase A in a hypotonic citrate (B86180) buffer)

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of OKI-005 (e.g., 0-200 nM) for 24 hours.

-

Cell Harvesting: Collect the culture medium (containing floating cells) and wash the adherent cells once with PBS. Harvest the adherent cells by trypsinization. Combine the floating and adherent cells.

-

Cell Pelleting: Centrifuge the cell suspension at 1500 rpm for 5 minutes.

-

Staining: Discard the supernatant and resuspend the cell pellet in Krishan's stain.

-

Incubation: Incubate the cells at 4°C for 24 hours in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the propidium (B1200493) iodide fluorescence.

-

Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

Caption: Experimental workflow for in vitro evaluation of OKI-005.

Caption: Proposed mechanism of action for this compound in cancer cells.

References

Determining the Anti-Proliferative Efficacy of OKI-006 in Cancer Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

OKI-006 is the active metabolite of the orally bioavailable prodrug OKI-179, a novel class I-selective histone deacetylase (HDAC) inhibitor.[1] As a potent anti-cancer agent, elucidating the half-maximal inhibitory concentration (IC50) of this compound across various cancer cell lines is crucial for its preclinical development and for understanding its therapeutic potential. These application notes provide a comprehensive overview of the anti-proliferative activity of this compound's in vitro precursor, OKI-005, which is readily metabolized to this compound within cells. Detailed protocols for determining IC50 values using a standard cell viability assay are presented, alongside a summary of reported IC50 values and a depiction of the underlying signaling pathway.

Data Presentation: IC50 Values of OKI-005 in Cancer Cell Lines

The anti-proliferative activity of OKI-005, which corresponds to the cellular activity of this compound, has been evaluated in a panel of human cancer cell lines. The majority of tested triple-negative breast cancer (TNBC) and colorectal cancer (CRC) cell lines have shown sensitivity to OKI-005, with IC50 values typically below 500 nM.[1]

| Cancer Type | Cell Line | IC50 (nM) | Sensitivity | Reference |

| Triple-Negative Breast Cancer | CAL-120 | < 100 | Sensitive | [1] |

| Triple-Negative Breast Cancer | MDA-MB-231 | < 100 | Sensitive | [1] |

| Triple-Negative Breast Cancer | HCC1395 | > 500 | Resistant | [1] |

| Triple-Negative Breast Cancer | Hs578T | > 500 | Resistant | [1] |

| Colorectal Cancer | HCT-116 | Sensitive* | Sensitive | [1] |

*Specific IC50 value not provided, but described as sensitive to OKI-005 in vitro.[1]

Experimental Protocols

A common and reliable method for determining the IC50 value of a compound in cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

OKI-005 (or this compound, noting that OKI-005 is optimized for cell culture use)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Phosphate-buffered saline (PBS)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Protocol for IC50 Determination using MTT Assay:

-

Cell Seeding:

-

Harvest and count the cancer cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of OKI-005 in DMSO.

-

Perform serial dilutions of the OKI-005 stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1%.

-

Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of OKI-005 to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank control.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

-

MTT Assay:

-

After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis: